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molecular formula C12H8ClF2NO2 B1357058 Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate CAS No. 318685-51-7

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate

Cat. No. B1357058
M. Wt: 271.64 g/mol
InChI Key: VMKVYBOEHDTOKK-UHFFFAOYSA-N
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Patent
US06566362B2

Procedure details

A solution of 21.9 g of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate in 7300 cm3 of ethanol in the presence of 8.8 g of triethylamine and 2.2 g of 5% palladium on carbon was hydrogenated at atmospheric pressure for 1 hour. The solid residue obtained was recrystallized from 300 cm3 of hexane. 17.6 g of ethyl 7,8-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 118° C.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7300 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([F:13])[C:8]([F:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15].C(N(CC)CC)C>C(O)C.[Pd]>[F:12][C:8]1[C:7]([F:13])=[C:6]2[C:11]([CH:2]=[C:3]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
ClC1=C(C=NC2=C(C(=CC=C12)F)F)C(=O)OCC
Name
Quantity
8.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from 300 cm3 of hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=C(C=NC2=C1F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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